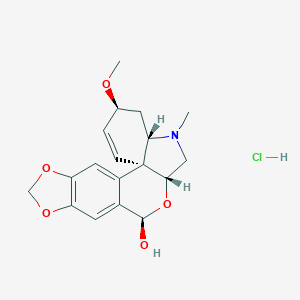![molecular formula C17H22N2 B232179 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways.
Mecanismo De Acción
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile acts as a selective agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has some activity at the delta-opioid receptor, but has little to no activity at the kappa-opioid receptor. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a potent analgesic, with an efficacy similar to that of morphine in animal models.
Biochemical and Physiological Effects
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its rewarding effects. It also has been shown to decrease the release of glutamate, which may contribute to its analgesic effects. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has also been shown to have respiratory depressant effects, which may contribute to its potential for overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a number of advantages for use in lab experiments. It is a potent analgesic, with well-established synthesis methods and reproducibility. However, there are also some limitations to its use. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a potential for abuse and overdose, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile. One area of interest is the development of new treatments for pain and addiction based on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile and other opioid receptor agonists. Another area of interest is the development of new compounds that are more selective for specific opioid receptors, which may have fewer side effects and greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, particularly with regard to its potential for overdose and addiction.
Conclusion
In conclusion, 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a synthetic opioid analgesic that has been of interest to the scientific community due to its potent analgesic effects and its potential as a research tool to study opioid receptors and pain pathways. Its synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has a number of advantages for use in lab experiments, but also has some limitations due to its potential for abuse and overdose. There are a number of future directions for research on 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, including the development of new treatments for pain and addiction, the development of new compounds that are more selective for specific opioid receptors, and further research on the biochemical and physiological effects of 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile.
Métodos De Síntesis
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile is synthesized by reacting 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with aniline and acetic anhydride to form the corresponding acetate. This is then reacted with potassium cyanide to produce 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile. The synthesis method has been well-established and is reproducible, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has been used extensively in scientific research to study opioid receptors and pain pathways. It has been shown to have potent analgesic effects in animal models, and has been used to study the effects of opioids on the central nervous system. 2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile has also been used to study the role of opioid receptors in addiction and withdrawal, and to develop new treatments for pain and addiction.
Propiedades
Fórmula molecular |
C17H22N2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
3-anilino-4,7,7-trimethylbicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C17H22N2/c1-15(2)13-9-10-16(15,3)17(11-13,12-18)19-14-7-5-4-6-8-14/h4-8,13,19H,9-11H2,1-3H3 |
Clave InChI |
CTISDAYLFQVGTJ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)(C#N)NC3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)